molecular formula C8H6F3NO3 B1610558 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene CAS No. 87014-29-7

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1610558
CAS RN: 87014-29-7
M. Wt: 221.13 g/mol
InChI Key: REFBKPHTONTLIR-UHFFFAOYSA-N
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Description

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the CAS Number: 87014-29-7 . It has a linear formula of C8H6F3NO3 and a molecular weight of 221.14 . The compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene is 1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-2-6(4-7)12(13)14/h1-4H,5H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Electron Attachment Studies

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene (NTFOB) has been studied for its interactions with electrons, particularly focusing on dissociative electron attachment (DEA). Researchers found that this interaction results in efficient capture of thermal electrons and the observation of long-living Transient Negative Ions (TNI), as well as several dissociation channels at elevated electron energies, highlighting NTFOB's unique electron interaction properties (Wnorowska, Kočišek, & Matejčík, 2014).

Amination Reactions

The compound has been utilized in direct amination reactions. For instance, 1-Nitro-4-(pentafluorosulfanyl)benzene underwent amination with trimethylhydrazinium iodide, leading to the formation of various derivatives. Such reactions play a crucial role in synthetic chemistry for creating novel compounds (Pastýříková et al., 2012).

Electronic Device Applications

NTFOB-based molecules have been used in electronic devices. A molecule containing a nitroamine redox center was employed in an electronic device, showing negative differential resistance and an impressive on-off peak-to-valley ratio. This suggests potential applications of NTFOB derivatives in molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Synthesis of Novel Aromatics

NTFOB has been used in the synthesis of SF5 aromatics via vicarious nucleophilic substitution reactions. These reactions lead to the formation of various substituted benzene derivatives, showcasing the compound's versatility in producing novel aromatic molecules (Beier, Pastýříková, & Iakobson, 2011).

Advanced Material Synthesis

Its use extends to the synthesis of materials with unique properties. For example, it's been involved in the creation of luminescent metal-organic frameworks (MOFs) for detecting organic nitro compounds and iodine capture. These applications demonstrate the compound's utility in developing materials with specific functional characteristics (Rachuri et al., 2015).

Safety And Hazards

The compound may cause an allergic skin reaction and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

1-nitro-3-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-2-6(4-7)12(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFBKPHTONTLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540916
Record name 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

CAS RN

87014-29-7
Record name 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Tsuzaki, S Ando, T Ishizuka - The Journal of Organic Chemistry, 2022 - ACS Publications
In this study, we developed a method for etherification via aromatic substitution at the ipso-position of an electron-withdrawing group (EWG) that exists at the meta-position of another …
Number of citations: 3 pubs.acs.org
K Zhang, XH Xu, FL Qing - Journal of Fluorine Chemistry, 2017 - Elsevier
A mild and efficient copper-catalyzed oxidative trifluoroethoxylation of aryl and heteroaryl boronic acids with CF 3 CH 2 OH has been developed. This protocol tolerates a range of …
Number of citations: 30 www.sciencedirect.com

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